Site-Specific Deuteration Enables Definitive Structural Confirmation by ¹H-NMR and MS
Quinine-d3 bears deuterium substitution specifically at the 6′-methoxy position as (methoxy-d3), enabling unambiguous structural confirmation by the absence of the OCH₃ singlet in ¹H-NMR and a characteristic +3 Da parent ion shift (m/z 325 → m/z 328) in mass spectrometry . In contrast, unlabeled quinine displays the full OCH₃ proton integration, and quinidine (the diastereomer) exhibits distinct optical rotation and chromatographic behavior .
| Evidence Dimension | Spectroscopic and spectrometric identification |
|---|---|
| Target Compound Data | ¹H-NMR: absence of OCH₃ singlet (~3.9 ppm); MS: [M+H]⁺ m/z 328.4; specific rotation [α] -127.3° (c=1, CHCl₃) |
| Comparator Or Baseline | Quinine: ¹H-NMR displays OCH₃ singlet; MS: [M+H]⁺ m/z 325.4; quinidine: [α] +260° |
| Quantified Difference | +3 Da mass shift; complete disappearance of methoxy proton signal; ~388° specific rotation differential between diastereomers |
| Conditions | ¹H-NMR in CDCl₃; ESI-MS positive ion mode; polarimetry at 589 nm |
Why This Matters
Site-specific deuteration provides orthogonal confirmation of compound identity and isotopic integrity, critical for use as a traceable analytical reference standard in regulatory submissions.
